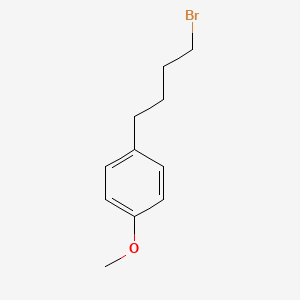
2-(bromomethyl)-1-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-methylnaphthalene, commonly referred to as BMN, is an organic compound belonging to the class of alkyl-substituted naphthalenes. It is an aromatic hydrocarbon that is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.
科学的研究の応用
BMN has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anticonvulsants and antidepressants. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, the control of cell proliferation, and the modulation of signal transduction pathways. Furthermore, it is used in the study of the structure and function of proteins, as well as the study of the structure and function of nucleic acids.
作用機序
The mechanism of action of BMN is not entirely understood. However, it is believed to interact with proteins and nucleic acids in a variety of ways. It is thought to interact with proteins by forming covalent bonds with amino acid side chains, thereby altering the structure and function of the protein. It is also thought to interact with nucleic acids by forming covalent bonds with nucleic acid bases, thereby altering the structure and function of the nucleic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMN are not fully understood. However, it is believed to have a variety of effects on biochemical and physiological processes, including the regulation of gene expression, the control of cell proliferation, and the modulation of signal transduction pathways. Furthermore, it is believed to have a variety of effects on proteins and nucleic acids, including the alteration of their structure and function.
実験室実験の利点と制限
The use of BMN in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that BMN is not water-soluble, making it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of BMN in scientific research. These include the development of new pharmaceuticals, the study of new biochemical and physiological processes, the study of new proteins and nucleic acids, and the development of new laboratory experiments. Furthermore, it may be possible to use BMN in the development of new materials, such as polymers and nanomaterials, and in the development of new technologies, such as sensors and actuators.
合成法
The synthesis of BMN is typically done through a three-step process. The first step involves the reaction of 1-methylnaphthalene with bromine, in the presence of a base such as potassium hydroxide. This reaction results in the formation of 2-bromo-1-methylnaphthalene. The second step involves the reaction of 2-bromo-1-methylnaphthalene with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a solvent such as tetrahydrofuran. This reaction results in the formation of 2-(bromomethyl)-1-methylnaphthalene. The third and final step involves the purification of the BMN product by distillation and recrystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-1-methylnaphthalene involves the alkylation of 1-methylnaphthalene with bromomethane using a strong base as a catalyst.", "Starting Materials": [ "1-methylnaphthalene", "bromomethane", "potassium hydroxide", "acetone", "diethyl ether" ], "Reaction": [ "In a round-bottom flask, 1-methylnaphthalene is dissolved in acetone and cooled to 0°C.", "A solution of potassium hydroxide in water is added dropwise to the flask while stirring.", "Bromomethane is added dropwise to the flask while stirring and maintaining the temperature at 0°C.", "The reaction mixture is stirred at room temperature for several hours.", "The mixture is then poured into a separatory funnel and extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain 2-(bromomethyl)-1-methylnaphthalene as a yellow solid." ] } | |
CAS番号 |
108238-10-4 |
製品名 |
2-(bromomethyl)-1-methylnaphthalene |
分子式 |
C12H11Br |
分子量 |
235.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




